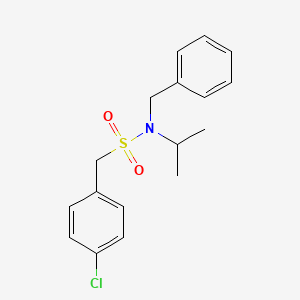
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide, also known as BCI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BCI is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Applications De Recherche Scientifique
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have anti-viral properties, inhibiting the replication of the influenza virus.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and is involved in regulating pH in the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit viral replication by blocking the entry of the virus into host cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its ability to inhibit the activity of CAIX, which is overexpressed in many cancer cells. This makes this compound a potential candidate for the development of cancer therapeutics. Another advantage of using this compound is its ability to inhibit the replication of viruses, making it a potential candidate for the development of anti-viral drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide. One area of research is the development of this compound-based therapeutics for the treatment of cancer. Another area of research is the development of this compound-based anti-viral drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in biomedical research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It exhibits anti-inflammatory, anti-cancer, and anti-viral effects and has been shown to inhibit the activity of CAIX and HDAC. This compound has several advantages for lab experiments, including its potential as a cancer therapeutic and anti-viral drug. However, further studies are needed to fully understand the mechanism of action and toxicity of this compound.
Méthodes De Synthèse
N-benzyl-1-(4-chlorophenyl)-N-isopropylmethanesulfonamide can be synthesized using a variety of methods, including the reaction of N-isopropylbenzylamine with p-chlorobenzyl chloride followed by reaction with methanesulfonyl chloride. The resulting product is then purified using column chromatography. Other methods of synthesis include the use of N-isopropylbenzylamine and p-chlorobenzylamine as starting materials, followed by reaction with methanesulfonyl chloride.
Propriétés
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-14(2)19(12-15-6-4-3-5-7-15)22(20,21)13-16-8-10-17(18)11-9-16/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFTEHFBAOJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


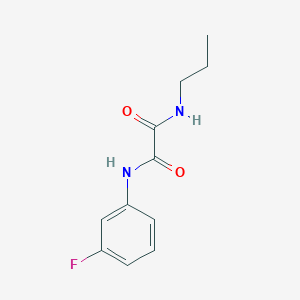
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)
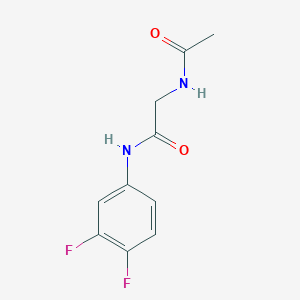

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
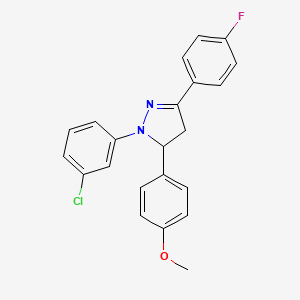
![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
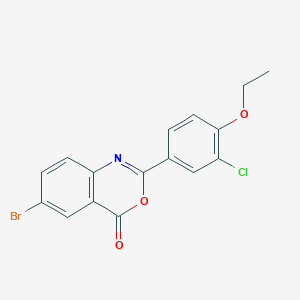
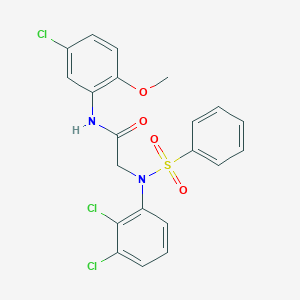
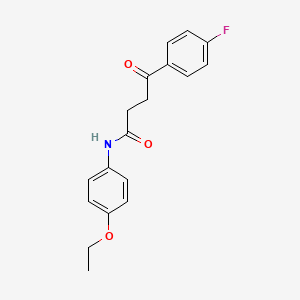
![3-methyl-6-(3-{1-[4-(methylsulfonyl)benzyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5159647.png)